molecular formula C12H11NO B12835370 1-(1-Methylisoquinolin-3-yl)ethan-1-one

1-(1-Methylisoquinolin-3-yl)ethan-1-one

Cat. No.: B12835370
M. Wt: 185.22 g/mol
InChI Key: IDBWQUVOMHHZII-UHFFFAOYSA-N
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Description

1-(1-Methylisoquinolin-3-yl)ethan-1-one is a heterocyclic ketone featuring an isoquinoline core substituted with a methyl group at the 1-position and an acetyl group at the 3-position.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(1-methylisoquinolin-3-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-11-6-4-3-5-10(11)7-12(13-8)9(2)14/h3-7H,1-2H3

InChI Key

IDBWQUVOMHHZII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methylisoquinolin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylisoquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Reaction:

1-Methylisoquinoline+Acetyl chlorideAlCl31-(1-Methylisoquinolin-3-yl)ethan-1-one\text{1-Methylisoquinoline} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(1-Methylisoquinolin-3-yl)ethan-1-one} 1-Methylisoquinoline+Acetyl chlorideAlCl3​​1-(1-Methylisoquinolin-3-yl)ethan-1-one

Industrial Production Methods

In an industrial setting, the synthesis of 1-(1-Methylisoquinolin-3-yl)ethan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylisoquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 1-(1-Methylisoquinolin-3-yl)ethan-1-one serves as a valuable building block for the creation of more complex molecules. Its unique structure allows chemists to explore various reaction pathways, contributing to advancements in synthetic methodologies.

Biology

Research has indicated that this compound possesses notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of isoquinoline exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interaction with bacterial enzymes or cell membranes, leading to inhibition of growth .
  • Anticancer Potential : Investigations into its anticancer properties reveal that certain isoquinoline derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. For instance, compounds similar to 1-(1-Methylisoquinolin-3-yl)ethan-1-one have demonstrated effectiveness against various cancer cell lines .

Medicine

The compound is being explored as a lead candidate in drug discovery due to its pharmacological potential. Its ability to interact with biological targets makes it a subject of interest for developing new therapeutic agents aimed at treating infections and cancer.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various isoquinoline derivatives, including 1-(1-Methylisoquinolin-3-yl)ethan-1-one. The minimum inhibitory concentration (MIC) was determined against Staphylococcus aureus, revealing significant potency with MIC values around 4–8 µg/mL for certain derivatives. This suggests potential for development into therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of isoquinoline derivatives on breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value around 25 µM for some derivatives, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(1-Methylisoquinolin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Structural Features

The compound shares a common ethanone backbone with several derivatives, but its isoquinoline moiety distinguishes it from others. Key structural comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol)
1-(1-Methylisoquinolin-3-yl)ethan-1-one Isoquinoline 1-Me, 3-acetyl ~229.3 (calculated)
1-(Cyclopenta[c]quinolin-8-yl)ethan-1-one [1] Cyclopenta[c]quinoline 4-(3-Fluorophenyl), 3a,4,5,9b-tetrahydro ~333.4 (estimated)
1-(Benzofuran-2-yl)ethan-1-one oxime ethers [14] Benzofuran O-Benzyl oxime derivatives ~267–300 (varies)
1-(4-Bromophenyl)ethan-1-one [5] Phenyl 4-Bromo ~199.0

Key Observations :

  • Substituents like fluorine (e.g., 4-(3-fluorophenyl) in ) or bromine (e.g., 4-bromophenyl in ) influence electronic properties and binding affinities .

Comparison :

  • The target compound likely requires palladium-catalyzed coupling or Friedel-Crafts acylation for isoquinoline functionalization, similar to methods in for biphenyl derivatives.
Physical Properties
Compound Name Melting Point (°C) Solubility (Predicted)
1-(4-(Chloromethyl)phenyl)-sulfanylidene [4] 137.3–138.5 Low in water
1-(Benzofuran-2-yl)ethan-1-one oxime ethers [14] 87–90 (analog) Moderate in DMSO
1-(4-Bromophenyl)ethan-1-one [5] Not reported High in organic solvents

Key Observations :

  • Methylisoquinoline derivatives are expected to have higher melting points than phenyl-based ethanones due to increased molecular rigidity .

Key Observations :

  • The isoquinoline core may target nucleic acid-binding proteins or kinases, akin to indole-based analogs in .
  • Fluorine or bromine substituents (as in and ) could enhance metabolic stability compared to unsubstituted derivatives.

Biological Activity

1-(1-Methylisoquinolin-3-yl)ethan-1-one, a compound derived from isoquinoline, has garnered attention due to its diverse biological activities. Isoquinoline derivatives are known for their pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article presents a detailed review of the biological activity of 1-(1-Methylisoquinolin-3-yl)ethan-1-one, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-(1-Methylisoquinolin-3-yl)ethan-1-one can be represented as follows:

C11H11N Molecular Weight 173 21 g mol \text{C}_{11}\text{H}_{11}\text{N}\quad \text{ Molecular Weight 173 21 g mol }

This compound features a methyl group attached to the isoquinoline ring, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that 1-(1-Methylisoquinolin-3-yl)ethan-1-one exhibits notable antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4–8 μg/mL
Escherichia coli2–4 μg/mL
Enterococcus faecalis8–16 μg/mL

The compound's lipophilicity enhances its antimicrobial potency, particularly against methicillin-resistant strains .

Anticancer Activity

The anticancer potential of 1-(1-Methylisoquinolin-3-yl)ethan-1-one has been explored in various cancer cell lines. Studies have shown that it induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bax and Bcl-2.

Key Findings:

  • Cell Lines Tested: MGC-803 (gastric cancer), HGC-27 (gastric cancer)
  • IC50 Values:
    • MGC-803: 5.1 μM
    • HGC-27: 7.6 μM

These results indicate that the compound effectively reduces viability in cancer cells, suggesting its potential as a therapeutic agent .

The mechanism by which 1-(1-Methylisoquinolin-3-yl)ethan-1-one exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate receptor activity linked to cell signaling pathways, affecting cellular responses to stimuli.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of isoquinoline to enhance antimicrobial activity. The study demonstrated that modifications at the 3-position of the isoquinoline ring significantly improved efficacy against resistant bacterial strains. The derivatives showed MIC values comparable to or lower than established antibiotics, highlighting the potential of isoquinoline derivatives in combating antibiotic resistance .

Anticancer Research

In another investigation, researchers evaluated the effect of 1-(1-Methylisoquinolin-3-yl)ethan-1-one on apoptosis in gastric cancer cells. The study found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis in cancer cells .

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